(4-((2-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone
Description
The compound (4-((2-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a heterocyclic molecule featuring a piperazine core substituted with a furan-2-carbonyl group and a hybrid thiazolo-triazole scaffold. Its structure includes a 2-fluorophenyl group and a 2-methyl substituent on the thiazolo[3,2-b][1,2,4]triazole ring, which likely enhances its steric and electronic properties .
Properties
IUPAC Name |
[4-[(2-fluorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O3S/c1-13-23-21-27(24-13)20(29)18(31-21)17(14-5-2-3-6-15(14)22)25-8-10-26(11-9-25)19(28)16-7-4-12-30-16/h2-7,12,17,29H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPQZAFIKPLJSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCN(CC4)C(=O)C5=CC=CO5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((2-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone, with CAS number 869344-34-3, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 441.5 g/mol. It features a piperazine ring connected to a thiazole-triazole moiety and a furan group, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 869344-34-3 |
| Molecular Formula | C21H20FN5O3S |
| Molecular Weight | 441.5 g/mol |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various chemical precursors. The process generally includes the formation of the thiazole and triazole rings followed by the attachment of the piperazine and furan components. Detailed synthetic routes can be found in specialized organic chemistry literature.
Anticancer Properties
Recent studies have demonstrated that compounds containing thiazole and triazole moieties exhibit significant anticancer activity. For instance, a related study evaluated the antiproliferative effects of similar triazole derivatives against various cancer cell lines, including breast and colon cancer cells. The results indicated that these compounds could inhibit cell proliferation through mechanisms not solely reliant on traditional pathways like dihydrofolate reductase inhibition .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research on 1,2,4-triazoles has shown that they can act as effective antibacterial and antifungal agents. For example, derivatives of triazoles have been reported to exhibit potent activity against multi-drug resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and various fungal pathogens .
Anti-inflammatory Effects
There is emerging evidence suggesting that compounds similar to this compound may inhibit the NLRP3 inflammasome, a key player in inflammatory responses. This activity could position the compound as a candidate for treating inflammatory diseases .
Case Studies
- Antiproliferative Activity : A study evaluated a series of thiazole-triazole derivatives for their ability to inhibit cancer cell growth. The most active compounds showed IC50 values in the low micromolar range against breast cancer cell lines.
- Antimicrobial Screening : Another investigation tested various derivatives against bacterial strains. Compounds similar to the target structure demonstrated MIC (Minimum Inhibitory Concentration) values significantly lower than standard antibiotics.
- Inflammatory Response Modulation : In vitro studies indicated that certain derivatives could reduce IL-1β secretion in macrophages stimulated with LPS (lipopolysaccharide), suggesting an anti-inflammatory mechanism.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of biological activities attributed to its structural components. The 1,2,4-triazole moiety is particularly significant due to its established roles in antimicrobial and antifungal activities.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles have demonstrated significant antibacterial and antifungal properties. For instance:
- Antibacterial Efficacy : Compounds similar to this structure have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Studies have reported minimum inhibitory concentrations (MIC) as low as 0.25–2 μg/mL for related triazole derivatives .
- Antifungal Activity : The incorporation of the thiazole ring enhances antifungal properties. Compounds with similar frameworks have been effective against Candida albicans and other fungal pathogens .
Anticancer Potential
Several studies have explored the anticancer potential of thiazole and triazole derivatives. The mercapto-substituted 1,2,4-triazoles have shown promise in chemopreventive and chemotherapeutic applications. For example:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells and inhibit tumor growth by interfering with cellular signaling pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of such compounds. Modifications to the fluorophenyl or piperazine components can significantly affect activity:
- Fluorine Substitution : The presence of fluorine in the phenyl ring has been linked to enhanced lipophilicity and improved binding affinity to biological targets.
- Piperazine Modifications : Variations in the piperazine structure can influence pharmacokinetic properties and receptor interactions .
Synthesis and Testing
A notable study synthesized a series of 1,2,4-triazole derivatives incorporating piperazine and thiazole units. The synthesized compounds were tested for their antimicrobial activity against various bacterial strains. Results indicated that certain modifications led to compounds with MIC values lower than those of standard antibiotics .
Clinical Implications
The potential for these compounds extends into clinical settings where they could serve as new therapeutic agents for resistant infections or as adjuncts in cancer therapy. Their dual-action mechanisms make them candidates for further investigation in drug development pipelines.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name / ID | Substituents (Key Differences) | Molecular Weight (g/mol) | Reported Bioactivity | Reference |
|---|---|---|---|---|
| Target Compound | 2-Fluorophenyl, 2-methylthiazolo-triazol, furan-2-yl | Not explicitly reported | Hypothesized: Antibacterial, enzyme inhibition (based on analogs) | |
| 4-[(2-Ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinylmethanone | 3-Fluorophenyl, 2-ethylthiazolo-triazol | ~519.55 (calculated) | Unreported, but similar synthesis suggests antiproliferative potential | |
| 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyltriazol-4-yl)pyrazol-1-yl)thiazole | Chlorophenyl, pyrazole-thiazole hybrid | ~617.07 | High crystallinity, isostructural packing; no direct bioactivity reported | |
| 4-[4-(4-Substitutedphenyl)-5-substitutedthiazol-2-yl]phenylacetic acid derivatives (e.g., 2d) | Phenylacetic acid, substituted thiazole | ~380–420 (varies) | Dual COX-1/COX-2 inhibition (IC₅₀: 0.8–1.2 µM), antibacterial (MIC: 4–8 µg/mL) | |
| Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone (Compound 21) | Trifluoromethylphenyl, thiophene | ~380.36 | Structural analog with piperazine-thiophene linkage; enzyme modulation hypothesized |
Key Observations
Substituent Effects
Crystallinity and Packing
- Compounds with halogen substitutions (e.g., Cl vs. F in and ) exhibit isostructural packing but require slight adjustments in crystal lattice parameters to accommodate substituent size and electronegativity . This suggests the target compound’s 2-fluorophenyl group may influence its solid-state properties compared to chlorinated analogs.
Q & A
Q. How to optimize purification of this compound when traditional column chromatography fails?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
